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molecular formula C12H12OS B8338150 2-Ethyl-3-acetyl-benzo[b]thiophene

2-Ethyl-3-acetyl-benzo[b]thiophene

Cat. No. B8338150
M. Wt: 204.29 g/mol
InChI Key: CMPLHZPYZGJIMD-UHFFFAOYSA-N
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Patent
US04007204

Procedure details

Into a one-litre flask fitted with a mechanical stirrer and a dropping-funnel, 32.45 g (0.2 mol) of 2-ethyl-benzo[b]thiophene and 14.3 ml of acetyl chloride were introduced with 400 ml of dichloroethane. After the solution was cooled to between 5 and 10° C by means of an ice-bath, 23.2 ml (0.2 mol) of stannic chloride were introduced through the dropping-funnel. The mixture was then allowed to return to room temperature and was stirred for about 14 hours. The complex so formed was then hydrolysed with diluted hydrochloric acid. The organic and aqueous phases were separated by decantation and the aqueous phase was extracted with ether. The ethereal fraction was then added to the organic phase and the mixture was washed with water and evaporated to dryness to give, after distillation between 124°-134° C (0.01 mm/Hg), 31.3 g of 2-ethyl-3-acetyl-benzo[b]thiophene. Yield 765%.
Quantity
32.45 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2].[C:12](Cl)(=[O:14])[CH3:13].Cl>ClC(Cl)C>[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[C:12](=[O:14])[CH3:13])[CH3:2]

Inputs

Step One
Name
Quantity
32.45 g
Type
reactant
Smiles
C(C)C1=CC2=C(S1)C=CC=C2
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
stannic chloride
Quantity
23.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for about 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a one-litre flask fitted with a mechanical stirrer and a dropping-funnel
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to between 5 and 10° C by means of an ice-bath
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
The complex so formed
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases were separated by decantation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
ADDITION
Type
ADDITION
Details
The ethereal fraction was then added to the organic phase
WASH
Type
WASH
Details
the mixture was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give
DISTILLATION
Type
DISTILLATION
Details
after distillation between 124°-134° C (0.01 mm/Hg), 31.3 g of 2-ethyl-3-acetyl-benzo[b]thiophene

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(C)C1=C(C2=C(S1)C=CC=C2)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 765%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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